N-(2-Hydroxyethyl)-1,3-propanediamine
Description
Chemical Structure and Properties
N-(2-Hydroxyethyl)-1,3-propanediamine (CAS: 4461-39-6) is a bifunctional amine with the molecular formula C₅H₁₄N₂O. Its structure comprises a 1,3-propanediamine backbone substituted with a hydroxyethyl group (–CH₂CH₂OH) at one terminal nitrogen (Figure 1) . Key physicochemical properties include:
- Molecular weight: 118.2 g/mol
- Boiling point: 250–252 °C
- Density: 1.0 g/cm³
- Solubility: Hydrophilic due to the hydroxyl group, enhancing miscibility in polar solvents.
- Applications: Utilized in coordination chemistry, polymer synthesis, and drug delivery systems due to its dual amine-hydroxyl functionality .
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSKVKCKMGRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196250 | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-39-6 | |
| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminopropyl)ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-aminopropyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |
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| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyanoethylation Reaction Conditions
Ethanolamine and acrylonitrile are combined in a molar ratio of 1:1–1:1.5 under alkaline conditions (pH 9–11) at 30–60°C. The reaction is exothermic, requiring precise temperature control to minimize poly-cyanoethylation byproducts. A fixed-bed reactor with basic ion-exchange resins (e.g., Amberlyst A-21) as catalysts achieves >95% conversion of ethanolamine and >90% selectivity toward the monocyanoethylated product.
Catalytic Hydrogenation
The hydrogenation of N-(2-hydroxyethyl)-3-aminopropionitrile employs Raney nickel catalysts modified with alkaline co-catalysts (e.g., 0.5–2% NaOH in methanol). Operating at 6–10 MPa H₂ and 80–120°C, this step achieves >98% conversion with a diamine yield of 94–97%. Continuous fixed-bed reactors outperform batch systems by eliminating back-mixing, which reduces over-hydrogenation to triamines.
Table 1: Hydrogenation Optimization Parameters
| Parameter | Optimal Range | Conversion (%) | Yield (%) |
|---|---|---|---|
| Pressure (MPa) | 6–8 | 99.2 | 96.5 |
| Temperature (°C) | 100–110 | 98.8 | 95.7 |
| Catalyst Loading | 15–20 wt% Raney Ni | 99.5 | 97.1 |
| Space Velocity (h⁻¹) | 0.3–0.5 | 98.4 | 96.0 |
Reductive Amination of 3-Aminopropanol
An alternative route involves the reductive amination of 3-aminopropanol with ethanolamine. This one-pot method uses hydrogen gas and transition metal catalysts (e.g., Pd/C or Ru/Al₂O₃) to facilitate imine formation and subsequent reduction.
Reaction Mechanism and Kinetics
The reaction proceeds via Schiff base formation between the primary amine group of 3-aminopropanol and the hydroxylamine derivative of ethanolamine. Kinetic studies reveal a rate-limiting step at the dehydrogenation of the hemiaminal intermediate. Operating at 120–150°C and 3–5 MPa H₂, this method achieves 85–90% yield but requires careful control of water content to prevent catalyst deactivation.
Hydroamination of Allyl Alcohol Derivatives
A less common but atom-economical approach utilizes the hydroamination of allyl alcohol with ethanolamine. Homogeneous catalysts such as rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) promote Markovnikov addition, directing the amine group to the terminal carbon.
Challenges and Mitigation Strategies
This method faces challenges in regioselectivity and catalyst stability. Ligand design (e.g., bisphosphine ligands) improves selectivity to 85–88%, while ionic liquid solvents enhance catalyst recyclability. However, yields remain moderate (70–75%) compared to cyanoethylation-based routes.
Enzymatic Synthesis
Emerging biocatalytic methods employ transaminases or amine dehydrogenases to aminate 3-hydroxypropanal derivatives. For example, engineered E. coli expressing ω-transaminases convert 3-hydroxypropanal and ethanolamine to N-(2-hydroxyethyl)-1,3-propanediamine with 60–65% yield under mild conditions (30°C, pH 7.5). While environmentally friendly, this method currently lacks the scalability of chemical synthesis.
Comparative Analysis of Industrial Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Selectivity (%) | Energy Intensity (kWh/kg) | Scalability |
|---|---|---|---|---|
| Cyanoethylation | 97 | 99 | 12.5 | High |
| Reductive Amination | 88 | 91 | 18.3 | Moderate |
| Hydroamination | 73 | 85 | 22.1 | Low |
| Enzymatic | 63 | 95 | 8.7 | Emerging |
The cyanoethylation-hydrogenation route remains dominant due to its high yield and compatibility with continuous manufacturing. Recent advances in catalyst design, such as Ni-Co bimetallic systems, further enhance hydrogenation efficiency, reducing energy consumption by 15–20% .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include simpler amines.
Substitution: Products include N-substituted derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
1. Building Block for Complex Molecules
N-(2-Hydroxyethyl)-1,3-propanediamine serves as a versatile building block in the synthesis of various organic compounds. It is particularly useful in the formation of asymmetric Schiff bases, which are crucial in coordination chemistry. For example, a study by Öz et al. (2014) demonstrated the synthesis of an asymmetric Schiff base using this compound, highlighting its utility in creating complex structures that exhibit unique properties such as optical activity and enhanced reactivity.
2. Formation of Metal Complexes
The compound acts as a ligand for metal ions, facilitating the formation of metal complexes with interesting magnetic properties. Research has shown that it can form tetranuclear copper(II) complexes that exhibit strong ferromagnetic exchange interactions. This property is significant for applications in materials science and magnetic materials development .
Catalysis
1. Catalytic Processes
This compound has been employed in various catalytic processes. One notable application is in the synthesis of homopiperazine, where it catalyzes cyclization reactions in the presence of copper-based catalysts. Wang et al. (2006) explored this application and found that the compound significantly enhances reaction efficiency, making it a valuable component in organic synthesis.
2. Role in Polymer Chemistry
In polymer chemistry, this compound is used as an additive to improve the properties of polymers. It functions as a plasticizer in thermoplastic starch/montmorillonite nanocomposites, enhancing their mechanical properties and thermal stability.
Biomedical Applications
1. Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems. Its ability to form stable complexes with drugs allows for targeted delivery mechanisms, particularly in treating inflammatory diseases. For instance, studies have highlighted its role in developing prodrugs that enhance drug stability and bioavailability in specific tissues .
2. Pharmacokinetics and Biodistribution
Research indicates that this compound can influence pharmacokinetic profiles when used as part of drug formulations. A study on prodrug formulations showed that modifications involving this compound improved drug distribution to target organs such as the spleen and joints, which is crucial for treating conditions like arthritis .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings/References |
|---|---|---|
| Chemical Synthesis | Asymmetric Schiff base formation | Öz et al., 2014 |
| Formation of Metal Complexes | Tetranuclear copper(II) complexes | Magnetic properties studied |
| Catalysis | Synthesis of homopiperazine | Wang et al., 2006 |
| Polymer Chemistry | Plasticizer in thermoplastic starch/montmorillonite | Improved mechanical properties |
| Drug Delivery Systems | Targeted delivery mechanisms | Enhanced stability and bioavailability |
| Pharmacokinetics | Prodrug formulations | Improved distribution to target organs |
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-1,3-propanediamine involves its ability to interact with various molecular targets, including enzymes and proteins. The hydroxyethyl group can form hydrogen bonds with active sites, while the amine groups can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-Aminoethyl)-1,3-propanediamine (Aepda)
- Structure : Replaces the hydroxyl group with a primary amine (–CH₂CH₂NH₂).
- Coordination Chemistry : Acts as a tridentate ligand , forming stable complexes with transition metals (e.g., Co³⁺, Mn³⁺). and highlight its role in synthesizing geometrically distinct Co³⁺ complexes with varying spatial arrangements (e.g., cis/trans isomers) .
- Physical Properties : Higher basicity compared to the hydroxyethyl derivative due to the additional amine group.
- Applications : Primarily used in synthesizing magnetic materials and studying isomerism in coordination complexes .
N,N-Dioctadecyl-N’,N’-bis(2-hydroxyethyl)-1,3-propanediamine (LA)
- Structure : Features two long alkyl chains (C₁₈) and two hydroxyethyl groups.
- Physical Properties : Hydrophobic alkyl chains dominate, reducing water solubility but enhancing lipid membrane affinity.
- Applications : Used in drug delivery systems (e.g., HPMA copolymer conjugates) to improve biodistribution and targeting efficiency .
- Key Difference : The hydroxyethyl groups in LA provide amphiphilic properties, unlike purely alkyl-substituted diamines .
N-Oleyl-1,3-propanediamine
N,N′-Bis(3-aminopropyl)-1,3-propanediamine
- Structure : Contains two terminal primary amines on a propane backbone.
- Coordination Behavior : Forms hexadentate ligands when combined with aldehydes (e.g., in Schiff base complexes). demonstrates its use in synthesizing iron(II) spin-crossover complexes .
- Biological Relevance : Acts as a spermidine analog, showing substrate activity for enzymes like spermidine dehydrogenase .
Functional and Structural Comparison Table
Key Research Findings
Coordination Chemistry
- This compound’s hydroxyl group enables mixed N,O-donor ligand behavior, contrasting with purely N-donor ligands like Aepda. This impacts metal complex stability and geometry .
- In contrast, N,N′-bis(3-aminopropyl)-1,3-propanediamine forms rigid hexadentate ligands with Fe²⁺, enabling spin-crossover properties critical for molecular switches .
Biological Activity
N-(2-Hydroxyethyl)-1,3-propanediamine, also known as HEPA, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is a diamine characterized by the presence of two amino groups and a hydroxyl group attached to an ethyl chain. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₈N₂O
- Molecular Weight : 146.24 g/mol
The compound's structure allows it to interact with various biological molecules, making it a candidate for therapeutic applications.
1. Antioxidant Properties
HEPA has been shown to exhibit antioxidant activity. This property is crucial as it helps mitigate oxidative stress in cells. Studies have indicated that HEPA can scavenge free radicals, thereby protecting cellular components from oxidative damage. This mechanism is particularly beneficial in conditions like neurodegenerative diseases where oxidative stress plays a significant role.
2. Chelation of Metal Ions
One of the notable biological activities of HEPA is its ability to chelate metal ions. Research has demonstrated that HEPA can effectively bind to transition metals such as copper (Cu) and iron (Fe). This chelation property is significant because it can influence various biological processes, including enzyme function and cellular signaling pathways. For instance, HEPA's chelation of copper has been linked to the inhibition of mitochondrial cytochrome c oxidase, impacting cellular respiration and apoptosis in cancer cells .
3. Anti-inflammatory Effects
HEPA has demonstrated anti-inflammatory properties in various experimental models. In a study involving adjuvant-induced arthritis in rats, the administration of HEPA derivatives resulted in reduced inflammation markers in synovial tissues . The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in autoimmune diseases.
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Mechanism | Research Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Metal Ion Chelation | Binding to Cu and Fe, affecting enzyme activity | |
| Anti-inflammatory | Reducing inflammation markers |
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of HEPA using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that HEPA exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid . This suggests that HEPA could be utilized as a natural antioxidant in pharmaceutical formulations.
Case Study: Inhibition of Cytochrome c Oxidase
In vitro studies on human promyelocytic leukemia cells (HL-60) revealed that HEPA inhibits cytochrome c oxidase activity by inducing copper deficiency within the cells. This inhibition leads to altered metabolic pathways, promoting apoptosis in cancer cells . Such findings underscore the potential use of HEPA as an adjunct therapy in cancer treatment.
Q & A
Q. How can researchers characterize the purity and structural integrity of N-(2-Hydroxyethyl)-1,3-propanediamine experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR to confirm the structure by identifying proton environments (e.g., hydroxyl at δ ~3.5 ppm, amine protons at δ ~1.5–2.5 ppm). Compare with reference spectra from databases or prior syntheses .
- Chromatographic Techniques : Employ HPLC with a polar stationary phase (e.g., C18 column) and UV detection (λ = 210–220 nm) to assess purity. Retention time and peak symmetry can indicate impurities .
- Physical Property Validation : Measure boiling point (250–252°C) and density (1.0 g/cm³) to cross-verify against literature values .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer:
- Store in airtight, amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Room temperature (20–25°C) is acceptable, but prolonged exposure to light should be avoided due to potential amine degradation .
- Monitor for discoloration or precipitate formation as indicators of instability. Regular FT-IR analysis can detect carbonyl formation from oxidation .
Advanced Research Questions
Q. How can this compound be functionalized for applications in drug delivery or imaging agents?
Methodological Answer:
- Derivatization Strategies : React the primary amine with activated esters (e.g., NHS esters) or phosphoramidites to introduce targeting moieties. For example, compound 20 in was synthesized using 2-cyanoethyl diisopropylchlorophosphoramidite under nitrogen, yielding a DNA spacer .
- Radiopharmaceutical Applications : Modify the hydroxyethyl group with iodinated aromatic rings (e.g., HIPDM derivatives) for brain perfusion imaging. Assess biodistribution via radiolabeling (e.g., ) and SPECT imaging in animal models .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point variations)?
Methodological Answer:
- Controlled Replication : Reproduce measurements using standardized equipment (e.g., differential scanning calorimetry for boiling point). For example, reports 250–252°C, while cites 240.7°C; systematic calibration of thermocouples and pressure controls is critical .
- Statistical Analysis : Compare data across multiple batches using ANOVA to identify batch-dependent variability or systematic errors.
Q. What methodologies are effective for designing coordination complexes using this compound as a ligand?
Methodological Answer:
- Ligand Synthesis : React with metal salts (e.g., Fe) in methanol under reflux. For instance, describes synthesizing iron(II) complexes by combining the diamine with triazole-carbaldehyde derivatives to form hexadentate ligands .
- Characterization : Use X-ray crystallography (via SHELX-90 phase annealing) to resolve complex structures, complemented by magnetic susceptibility measurements to assess spin crossover behavior .
Q. What analytical approaches are recommended for assessing reaction intermediates during the synthesis of this compound derivatives?
Methodological Answer:
- In-line Monitoring : Use LC-MS to track intermediates in real-time. For phosphoramidite derivatives (e.g., compound 24 in ), monitor mass shifts (e.g., +283 Da for cyanoethyl groups) .
- Thin-Layer Chromatography (TLC) : Employ silica plates with ninhydrin staining to detect free amines, ensuring complete functionalization .
Data Contradiction and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
